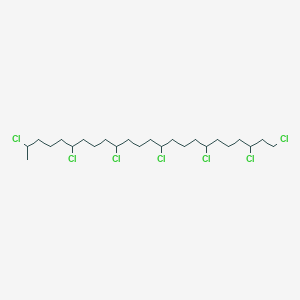

1,3,7,11,15,19,23-Heptachlorotetracosane

Descripción

1,3,7,11,15,19,23-Heptachlorotetracosane is a chlorinated alkane with a 24-carbon backbone and seven chlorine substituents at positions 1, 3, 7, 11, 15, 19, and 23. Chlorinated alkanes like this are typically studied for their environmental persistence, toxicity, and industrial applications, such as flame retardants or intermediates in organic synthesis.

Propiedades

Número CAS |

108171-27-3 |

|---|---|

Fórmula molecular |

C24H43Cl7 |

Peso molecular |

579.8 g/mol |

Nombre IUPAC |

1,3,7,11,15,19,23-heptachlorotetracosane |

InChI |

InChI=1S/C24H43Cl7/c1-19(26)7-2-8-20(27)9-3-10-21(28)11-4-12-22(29)13-5-14-23(30)15-6-16-24(31)17-18-25/h19-24H,2-18H2,1H3 |

Clave InChI |

FHKUUILMHIOLID-UHFFFAOYSA-N |

SMILES |

CC(CCCC(CCCC(CCCC(CCCC(CCCC(CCCl)Cl)Cl)Cl)Cl)Cl)Cl |

SMILES canónico |

CC(CCCC(CCCC(CCCC(CCCC(CCCC(CCCl)Cl)Cl)Cl)Cl)Cl)Cl |

Otros números CAS |

108171-27-3 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Chlorinated Cyclodienes: Heptachlor

Heptachlor (C10H5Cl7), a cyclodiene organochlorine, shares a similar degree of chlorination (seven Cl atoms) but differs in backbone structure. This structural difference also impacts reactivity; heptachlor undergoes epoxidation to heptachlor epoxide, a more toxic metabolite, whereas linear chlorinated alkanes are more prone to dechlorination or oxidation .

Branched Tetracosane Derivatives: Squalane

Squalane (2,6,10,15,19,23-hexamethyltetracosane, CASRN 111-01-3) is a fully saturated, branched hydrocarbon with six methyl groups. Unlike the chlorinated derivative, squalane is nonpolar and widely used in cosmetics for its oxidative stability and emollient properties . The branching in squalane reduces its melting point (−40°C) compared to linear alkanes, whereas chlorination in 1,3,7,11,15,19,23-heptachlorotetracosane likely increases density and boiling point.

Heteroatom-Substituted Tetracosanes

- 3,6,9,12,15,18-Hexaoxatetracosan-1-amine, 24-chloro- (CAS 1261238-24-7) : Contains ether and amine groups, enhancing solubility in polar solvents. Chlorination at the terminal carbon contrasts with the multi-position chlorination in the target compound .

- 1,13-Dioxa-4,7,10,16,19,22-hexathiacyclotetracosane (CAS 148065-50-3) : A macrocyclic compound with alternating oxygen and sulfur atoms, highlighting how heteroatom placement influences chelation capacity and thermal stability .

Physicochemical Properties

*Estimated properties based on structural analogs.

Environmental and Toxicological Profiles

Persistence and Degradation

- 1,3,7,11,15,19,23-Heptachlorotetracosane : Likely resistant to hydrolysis due to stable C–Cl bonds. Linear chlorinated alkanes degrade slowly via microbial dechlorination.

- Heptachlor : Persists in soil (half-life >1 year) and biotransforms into heptachlor epoxide, which binds to fatty tissues .

- Squalane : Low environmental risk; undergoes OH radical-initiated oxidation in aerosols, forming secondary organic aerosols .

Toxicity

- Heptachlor: Classified as a probable human carcinogen (IARC Group 2B) with neurotoxic effects .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.